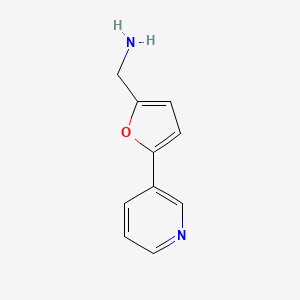

(5-(Pyridin-3-YL)furan-2-YL)methanamine

概要

説明

(5-(ピリジン-3-イル)フラン-2-イル)メタンアミンは、アルキルアミンのクラスに属する小さな有機分子です。 この化合物は、それぞれ2位と5位にピリジン-3-イル基とアミノメチル基が置換されたフラン環を特徴としています 。 分子式はC10H10N2O、分子量は174.20 g/molです .

準備方法

合成経路と反応条件: (5-(ピリジン-3-イル)フラン-2-イル)メタンアミンの合成は、通常、以下の手順を含みます。

フラン環の形成: フラン環は、1,4-ジカルボニル化合物の環化を含むPaal-Knorr合成など、さまざまな方法で合成できます。

ピリジン-3-イル基での置換: ピリジン-3-イル基は、適切なピリジン誘導体とフラン誘導体を使用して、鈴木・宮浦カップリングなどのクロスカップリング反応によって導入できます。

アミノメチル基の導入: アミノメチル基は、還元的アミノ化によって導入できます。還元的アミノ化では、フラン誘導体をホルムアルデヒドとアンモニアまたは第一級アミンと反応させて、還元条件下で反応させます.

工業生産方法: (5-(ピリジン-3-イル)フラン-2-イル)メタンアミンの工業生産には、高収率と高純度を確保するために最適化された反応条件と触媒を使用した大規模合成が含まれる場合があります。 このプロセスには、効率とスケーラビリティを向上させるために、連続フローリアクターと自動化システムが含まれる場合があります .

化学反応の分析

反応の種類: (5-(ピリジン-3-イル)フラン-2-イル)メタンアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を生成できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を得るために実施できます。

置換: この化合物は、求核置換反応を起こす可能性があり、アミノメチル基は、適切な試薬を使用して他の官能基に置き換えることができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。

置換: 適切な条件下でさまざまな求核剤と求電子剤.

主要な生成物:

酸化生成物: 対応する酸化物とヒドロキシル誘導体。

還元生成物: 官能基が変化した還元誘導体。

置換生成物: 官能基が置換された化合物.

科学的研究の応用

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent . Research indicates that derivatives of pyridinyl-furan compounds exhibit activity against Mycobacterium tuberculosis (M.tb). For instance, compounds with similar structural features have shown promising results in inhibiting mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism .

Neuropharmacological Effects

The compound has been investigated for its interaction with various neurotransmitter receptors. It has demonstrated affinity for serotonin (5-HT1A) and dopamine (D2) receptors, suggesting potential applications in treating mood disorders and schizophrenia . In vivo studies have indicated that these compounds may act as effective ligands for these receptors, which are crucial in the modulation of mood and behavior.

Structure-Activity Relationship (SAR)

Understanding the SAR of (5-(Pyridin-3-YL)furan-2-YL)methanamine is crucial for enhancing its biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the pyridine or furan rings significantly affect the compound's affinity for target receptors and its overall biological activity.

- Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding affinity to lipid membranes, improving bioavailability .

Anti-Tuberculosis Research

A notable study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against M.tb in vitro, indicating strong potential as a new class of antitubercular agents .

Neuropharmacological Studies

In another study focusing on neuropharmacological effects, compounds similar to this compound were evaluated for their ability to modulate serotonin levels in animal models, showing promise in alleviating symptoms associated with depression and anxiety disorders .

Data Table: Summary of Applications

作用機序

(5-(ピリジン-3-イル)フラン-2-イル)メタンアミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、細胞プロセスに影響を与えることで作用する可能性があります。 たとえば、シトクロムP450酵素の活性を阻害し、薬物代謝と解毒経路に影響を与える可能性があります .

類似の化合物:

- N-メチル(5-(ピリジン-3-イル)フラン-2-イル)メタンアミン

- N,N-ジメチル(5-(ピリジン-3-イル)フラン-2-イル)メタンアミン

- (5-(ピリジン-3-イル)フラン-2-イル)メタノール

比較: (5-(ピリジン-3-イル)フラン-2-イル)メタンアミンは、特定の置換パターンと官能基により、独特の化学的および生物学的特性を付与するため、独特です。 アナログと比較して、反応性、安定性、および生物活性に違いが見られる可能性があり、さまざまな用途において貴重な化合物となります .

類似化合物との比較

- N-Methyl(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE

- N,N-Dimethylthis compound

- (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANOL

Comparison: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

生物活性

(5-(Pyridin-3-YL)furan-2-YL)methanamine, also known as a substituted furan compound, has garnered attention in recent years for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, a study reported that it significantly inhibited the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Data Table: Cytotoxicity Results

Case Study 1: Mechanistic Insights

A study employed molecular docking techniques to elucidate the binding interactions of this compound with key proteins involved in cancer pathways. The results indicated strong binding affinities to targets such as Bcl-2 and caspases, suggesting its potential role in apoptosis induction in cancer cells .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models of tumorigenesis showed that administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis and reduced angiogenesis in treated tumors, supporting its therapeutic potential .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its cytotoxic properties make it a candidate for developing novel anticancer drugs.

- Neuroprotective Agents : Due to its antioxidant capabilities, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Applications : Preliminary studies suggest it may modulate inflammatory pathways, offering potential in treating chronic inflammatory conditions.

特性

IUPAC Name |

(5-pyridin-3-ylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENAVORGWBTPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296387 | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-48-4 | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S869EMF45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。